2-Chloro-5-(2-fluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(2-fluorobenzoyl)pyridine is a chemical compound with the linear formula C12H7ClFNO . It is a light yellow solid and has a molecular weight of 235.64 .
Molecular Structure Analysis
The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-fluorophenyl)methanone . The InChI code is 1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H .Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 235.64 .Scientific Research Applications
Synthetic Applications
Research has demonstrated the synthetic versatility of fluoro-substituted benzoyl compounds, including 2-Chloro-5-(2-fluorobenzoyl)pyridine, in constructing complex molecular frameworks. For instance, fluoro substituted benzo[b]pyrans have shown potential in the synthesis of compounds with anticancer activity against lung cancer cell lines. Such compounds are synthesized through a series of condensation reactions, indicating the role of fluoro-substituted benzoyl compounds in developing novel anticancer agents (Hammam et al., 2005).
Medicinal Chemistry Applications
In medicinal chemistry, the incorporation of fluorine atoms into organic molecules is a common strategy to enhance the biological activity and metabolic stability of potential therapeutic agents. Studies on the synthesis and biological evaluation of pyridine O-galactosides and 4-fluorobenzoyl analogues have been conducted, revealing their anti-proliferative activity against leukemia cells, showcasing the significance of fluoro-substituted benzoyl compounds in the development of novel anticancer drugs (Alneyadi et al., 2015).
Material Science Applications
Fluorinated compounds, including those derived from this compound, have found applications in materials science, particularly in the synthesis of fluorinated polymers and small molecules with unique physical properties. For example, the development of fluorinated polycyclic dehydroaltenusin analogs through hypervalent iodine-catalyzed dearomatization represents a method to synthesize materials with potential application as DNA polymerase inhibitors, highlighting the material science applications of such compounds (Cao et al., 2022).
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-6-5-8(7-15-11)12(16)9-3-1-2-4-10(9)14/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWJEBPFOZAOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241238 | |
Record name | (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-94-7 | |
Record name | (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Chloro-3-pyridinyl)(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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